molecular formula C8H5BrN2O2 B595162 3-(bromomethyl)-2-nitroBenzonitrile CAS No. 1261498-74-1

3-(bromomethyl)-2-nitroBenzonitrile

Cat. No.: B595162
CAS No.: 1261498-74-1
M. Wt: 241.044
InChI Key: QXLOWLRUGQTUNW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-nitrobenzonitrile (CAS: Not explicitly listed in evidence; positional isomer discussed in and ) is a substituted benzonitrile derivative featuring a bromomethyl (-CH2Br) group at position 3 and a nitro (-NO2) group at position 2. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of its bromomethyl group (a versatile alkylating agent) and the electron-withdrawing nitro group, which directs further substitution reactions .

Properties

CAS No.

1261498-74-1

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.044

IUPAC Name

3-(bromomethyl)-2-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O2/c9-4-6-2-1-3-7(5-10)8(6)11(12)13/h1-3H,4H2

InChI Key

QXLOWLRUGQTUNW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])CBr

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

The position of substituents significantly impacts reactivity and physical properties:

  • 2-(Bromomethyl)-3-nitrobenzonitrile (CAS: 93213-75-3): Bromomethyl at position 2, nitro at position 3. This isomer has a molecular weight of 241.044 and is noted for its use in synthesizing heterocyclic compounds .

Functional Group Variants

Brominated Benzonitriles:
  • 3-Bromobenzonitrile (CAS: 6952-59-6, C7H4BrN, MW: 182.017): Lacks nitro and methyl groups. The bromine at position 3 facilitates nucleophilic aromatic substitution but lacks the alkylation capability of bromomethyl .
  • 4-Bromo-3-nitrobenzonitrile: Not explicitly listed, but analogous to ’s 4-bromo-3-nitrobenzaldehyde. The nitro group at position 3 would deactivate the ring, directing further reactions to position 4.
Nitro-Substituted Benzonitriles:
  • 3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4, C8H6N2O3, MW: 178.146): Replaces bromomethyl with methoxy (-OCH3). The electron-donating methoxy group at position 3 competes with the nitro group’s electron-withdrawing effects, altering regioselectivity in reactions .
Amino and Methyl Derivatives:
  • 4-Amino-2-bromo-3-methylbenzonitrile (CAS: 627531-43-5, C8H7BrN2, MW: 211.061): The amino group (-NH2) at position 4 enhances solubility in polar solvents and enables coupling reactions, while bromo and methyl groups offer sites for further functionalization .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight Substituents (Positions) Key Features
2-(Bromomethyl)-3-nitrobenzonitrile 93213-75-3 C8H5BrN2O2 241.044 BrCH2 (2), NO2 (3) High reactivity for alkylation
3-Bromobenzonitrile 6952-59-6 C7H4BrN 182.017 Br (3) SNAr reactions, low steric hindrance
3-Methoxy-4-nitrobenzonitrile 177476-75-4 C8H6N2O3 178.146 OCH3 (3), NO2 (4) Altered electronic effects
4-Amino-2-bromo-3-methylbenzonitrile 627531-43-5 C8H7BrN2 211.061 NH2 (4), Br (2), CH3 (3) Multifunctional intermediate

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